(+)-Biotin-ONP
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Overview
Description
(+)-Biotin-ONP is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of biotin, a water-soluble B-vitamin, and is often used in biochemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Biotin-ONP typically involves the reaction of biotin with p-nitrophenol under specific conditions. The process often requires the use of activating agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between biotin and p-nitrophenol. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving rigorous purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(+)-Biotin-ONP undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biotin sulfoxide or sulfone derivatives, while reduction can produce biotin-amine complexes.
Scientific Research Applications
(+)-Biotin-ONP has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a probe in chemical reactions.
Biology: In biological research, this compound is employed in labeling and detection assays due to its strong affinity for avidin and streptavidin.
Medicine: It has potential therapeutic applications, particularly in drug delivery systems where biotinylation can enhance the targeting of drugs to specific cells or tissues.
Industry: In industrial applications, this compound is used in the production of biotinylated products for various biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism by which (+)-Biotin-ONP exerts its effects involves its interaction with specific molecular targets. The biotin moiety binds strongly to avidin or streptavidin, forming a stable complex. This interaction is utilized in various biochemical assays to detect or isolate biotinylated molecules. The nitrophenyl group can also participate in electron transfer reactions, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Biotin: The parent compound, biotin, is a vital nutrient involved in various metabolic processes.
Biotin-PEG: A polyethylene glycol (PEG) derivative of biotin used for increasing solubility and reducing immunogenicity in therapeutic applications.
Biotin-HPDP: A biotin derivative used for labeling proteins and other biomolecules.
Uniqueness
(+)-Biotin-ONP is unique due to its combination of biotin and p-nitrophenol, which imparts distinct chemical properties. The presence of the nitrophenyl group allows for specific reactions that are not possible with other biotin derivatives, making it a versatile tool in chemical and biological research.
Properties
IUPAC Name |
(4-nitrophenyl) 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c20-14(24-11-7-5-10(6-8-11)19(22)23)4-2-1-3-13-15-12(9-25-13)17-16(21)18-15/h5-8,12-13,15H,1-4,9H2,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDNXDTXQPYKCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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